molecular formula C16H23N3O2 B11084190 6-Hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-propylpyridine-3-carbonitrile

6-Hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-propylpyridine-3-carbonitrile

Cat. No.: B11084190
M. Wt: 289.37 g/mol
InChI Key: KDRPAVNTIGLFQF-UHFFFAOYSA-N
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Description

6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridine ring, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in reactors designed to handle the specific requirements of each step. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-HYDROXY-4-METHYL-2-OXO-5-(PHENYLAMINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
  • 6-HYDROXY-4-METHYL-2-OXO-5-(MORPHOLINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Uniqueness

Compared to similar compounds, 6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1-PROPYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1-propylpyridine-3-carbonitrile

InChI

InChI=1S/C16H23N3O2/c1-3-7-19-15(20)13(10-17)12(2)14(16(19)21)11-18-8-5-4-6-9-18/h21H,3-9,11H2,1-2H3

InChI Key

KDRPAVNTIGLFQF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C(C1=O)C#N)C)CN2CCCCC2)O

Origin of Product

United States

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